molecular formula C11H9ClN2O2 B13665433 Ethyl 4-chloroquinazoline-5-carboxylate

Ethyl 4-chloroquinazoline-5-carboxylate

Cat. No.: B13665433
M. Wt: 236.65 g/mol
InChI Key: XCNGVASEWILBAE-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinazoline-5-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and an ethyl ester group at position 3. Quinazolines are bicyclic systems containing two nitrogen atoms in a fused benzene-pyrimidine structure. Its reactivity is influenced by the electron-withdrawing chlorine and ester groups, which modulate both synthetic accessibility and biological interactions .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 4-chloroquinazoline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-4-3-5-8-9(7)10(12)14-6-13-8/h3-6H,2H2,1H3

InChI Key

XCNGVASEWILBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloroquinazoline-5-carboxylate typically involves the reaction of 4-chloroanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form quinazoline N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinazolines.

    Reduction: Formation of reduced quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

Scientific Research Applications

Ethyl 4-chloroquinazoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Triazine Cores

Ethyl 4-Chloropyrimidine-5-Carboxylate (, Compound 4)

  • Core Structure: Monocyclic pyrimidine (two nitrogen atoms).
  • Substituents : Chlorine at position 4 and ethyl ester at position 4.
  • Key Differences : The absence of a fused benzene ring reduces aromatic stabilization compared to quinazoline. Pyrimidine derivatives are often explored for antiviral and anticancer activities due to their ability to mimic nucleic acid bases .

Ethyl 5-[(Ethoxycarbonyl)Amino]-3-Oxo-2-(4-Chlorophenyl)-1,2,4-Triazine-6-Carboxylate (, Compound 5a)

  • Core Structure : 1,2,4-Triazine (three nitrogen atoms).
  • Substituents: Ethoxycarbonylamino, 4-chlorophenyl, and ethyl ester groups.
  • Such derivatives are frequently used in agrochemicals and as intermediates in kinase inhibitor synthesis .
Property This compound Ethyl 4-Chloropyrimidine-5-Carboxylate Ethyl Triazine Derivative (5a)
Core Heterocycle Quinazoline Pyrimidine 1,2,4-Triazine
Nitrogen Atoms in Core 2 2 3
Key Substituents 4-Cl, 5-COOEt 4-Cl, 5-COOEt 4-Cl-Ph, 5-COOEt, Ethoxycarbonylamino
Potential Applications Kinase inhibitors, Antimicrobials Antiviral agents Agrochemicals, Kinase inhibitors

Thiazole and Isoxazole Derivatives

Ethyl 5-Chlorothiazole-4-Carboxylate ()

  • Core Structure : Thiazole (one sulfur and one nitrogen atom).
  • Substituents : Chlorine at position 5 and ethyl ester at position 3.
  • Key Differences : Thiazole’s sulfur atom imparts distinct electronic properties, making these compounds valuable in antimicrobial and anti-inflammatory drug design. The smaller ring size reduces steric hindrance compared to quinazoline .

Ethyl 5-Methylisoxazole-4-Carboxylate ()

  • Core Structure : Isoxazole (one oxygen and one nitrogen atom).
  • Substituents : Methyl at position 5 and ethyl ester at position 4.
  • Key Differences : The oxygen atom in isoxazole enhances polarity, improving solubility. Isoxazole derivatives are common in herbicides and GABA receptor modulators .
Property This compound Ethyl 5-Chlorothiazole-4-Carboxylate Ethyl 5-Methylisoxazole-4-Carboxylate
Core Heterocycle Quinazoline Thiazole Isoxazole
Heteroatoms N, N S, N O, N
Key Substituents 4-Cl, 5-COOEt 5-Cl, 4-COOEt 5-Me, 4-COOEt
Solubility Moderate (polar ester group) Low (sulfur reduces polarity) High (oxygen enhances polarity)
Applications Drug intermediates Antimicrobials Herbicides, CNS agents

Substituted Benzene Derivatives

Ethyl 4-Chlorobenzoate (, Compound 9)

  • Core Structure : Benzene ring.
  • Substituents : Chlorine at position 4 and ethyl ester at position 1.
  • Key Differences : The absence of a heterocyclic core limits its use in targeting enzyme active sites. However, it serves as a precursor in organic synthesis for more complex molecules .

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